molecular formula C15H16FNO4S B14952744 5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide

Cat. No.: B14952744
M. Wt: 325.4 g/mol
InChI Key: WMUOWMYRRJUCTK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of fluorine, methoxy groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Methoxylation: Addition of methoxy groups to the benzene ring.

    Fluorination: Introduction of the fluorine atom.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-[(2-methoxypheyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-2-methoxy-N-[(2-methoxypheyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[(2-methoxypheyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzenesulfonamide
  • 5-Fluoro-2-methoxybenzenesulfonamide
  • 2-Methoxy-5-fluorobenzenesulfonamide

Uniqueness

5-Fluoro-2-methoxy-N-[(2-methoxypheyl)methyl]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H16FNO4S

Molecular Weight

325.4 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16FNO4S/c1-20-13-6-4-3-5-11(13)10-17-22(18,19)15-9-12(16)7-8-14(15)21-2/h3-9,17H,10H2,1-2H3

InChI Key

WMUOWMYRRJUCTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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